molecular formula C24H22N4O4 B15006802 1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]

1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]

Cat. No.: B15006802
M. Wt: 430.5 g/mol
InChI Key: RSALCXDTGKDEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] is an organic compound that features a biphenyl core with two urea groups attached to furan-2-ylmethyl substituents

Preparation Methods

The synthesis of 1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] typically involves the reaction of 1,1’-biphenyl-4,4’-diamine with furan-2-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The urea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] involves its interaction with molecular targets such as enzymes and receptors. The urea groups can form hydrogen bonds with active sites, while the biphenyl core provides structural stability. The furan rings may participate in π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] can be compared with other similar compounds, such as:

The uniqueness of 1,1’-Biphenyl-4,4’-diylbis[3-(furan-2-ylmethyl)urea] lies in its combination of a biphenyl core with furan-2-ylmethyl urea groups, providing a balance of stability and reactivity that can be tailored for specific applications.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)phenyl]phenyl]urea

InChI

InChI=1S/C24H22N4O4/c29-23(25-15-21-3-1-13-31-21)27-19-9-5-17(6-10-19)18-7-11-20(12-8-18)28-24(30)26-16-22-4-2-14-32-22/h1-14H,15-16H2,(H2,25,27,29)(H2,26,28,30)

InChI Key

RSALCXDTGKDEAU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.